Cas no 2287236-88-6 (1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate)

1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate 化学的及び物理的性質
名前と識別子
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- 1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate
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- インチ: 1S/C11H21NO5/c1-11(2,3)17-10(13)12-8(14-4)6-16-7-9(12)15-5/h8-9H,6-7H2,1-5H3/t8-,9+
- InChIKey: YVQMAMWNPFSRKW-DTORHVGOSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)[C@@H](OC)COC[C@H]1OC
じっけんとくせい
- 密度みつど: 1.11±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 312.6±42.0 °C(Predicted)
- 酸性度係数(pKa): -5.34±0.60(Predicted)
1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6745442-1.0g |
tert-butyl (3R,5S)-3,5-dimethoxymorpholine-4-carboxylate |
2287236-88-6 | 95.0% | 1.0g |
$1256.0 | 2025-03-13 | |
Aaron | AR028MH2-50mg |
tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis |
2287236-88-6 | 95% | 50mg |
$428.00 | 2025-02-16 | |
Aaron | AR028MH2-250mg |
tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis |
2287236-88-6 | 95% | 250mg |
$882.00 | 2025-02-16 | |
Aaron | AR028MH2-2.5g |
tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis |
2287236-88-6 | 95% | 2.5g |
$3413.00 | 2023-12-15 | |
Aaron | AR028MH2-1g |
tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis |
2287236-88-6 | 95% | 1g |
$1752.00 | 2025-02-16 | |
1PlusChem | 1P028M8Q-100mg |
tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis |
2287236-88-6 | 95% | 100mg |
$602.00 | 2024-05-24 | |
1PlusChem | 1P028M8Q-50mg |
tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis |
2287236-88-6 | 95% | 50mg |
$412.00 | 2024-05-24 | |
1PlusChem | 1P028M8Q-2.5g |
tert-butyl(3R,5S)-3,5-dimethoxymorpholine-4-carboxylate,cis |
2287236-88-6 | 95% | 2.5g |
$3108.00 | 2024-05-24 | |
Enamine | EN300-6745442-10.0g |
tert-butyl (3R,5S)-3,5-dimethoxymorpholine-4-carboxylate |
2287236-88-6 | 95.0% | 10.0g |
$5405.0 | 2025-03-13 | |
Enamine | EN300-6745442-2.5g |
tert-butyl (3R,5S)-3,5-dimethoxymorpholine-4-carboxylate |
2287236-88-6 | 95.0% | 2.5g |
$2464.0 | 2025-03-13 |
1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate 関連文献
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylateに関する追加情報
Introduction to 1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate (CAS No: 2287236-88-6)
1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate, identified by the chemical compound code CAS No: 2287236-88-6, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of derivatives characterized by a complex stereochemical arrangement, which includes substituents such as 1,1-dimethylethyl, (3R,5S) configuration, 3,5-dimethoxy, and 4-morpholinecarboxylate. The intricate structural features of this molecule not only make it a subject of academic interest but also open up possibilities for its application in the development of novel therapeutic agents.
The stereochemistry of 1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate plays a crucial role in determining its biological activity. The presence of the (3R,5S) configuration suggests a specific spatial arrangement of atoms that can influence how the molecule interacts with biological targets. This stereochemical specificity is a key consideration in drug design, as it can significantly impact efficacy and selectivity. Recent studies have highlighted the importance of stereoisomers in pharmaceutical development, demonstrating that subtle differences in molecular structure can lead to profound variations in biological effects.
The dimethoxy and morpholinecarboxylate functional groups contribute to the pharmacophoric properties of this compound. The dimethoxy substituents enhance lipophilicity and can influence metabolic stability, while the morpholinecarboxylate moiety often serves as a bioisostere for carboxylic acid groups, improving solubility and bioavailability. These features make the compound an attractive candidate for further exploration in drug discovery.
In recent years, there has been growing interest in leveraging computational methods to predict the biological activity of complex molecules like 1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate. Advanced computational techniques such as molecular docking and virtual screening have enabled researchers to identify potential binding interactions with target proteins. These methods are particularly valuable in reducing the time and cost associated with traditional high-throughput screening processes. Preliminary computational studies on this compound have suggested promising interactions with enzymes and receptors involved in various disease pathways.
Moreover, the synthesis of chiral compounds like 1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate presents unique challenges but also significant opportunities. The development of efficient synthetic routes that preserve stereochemical integrity is essential for producing enantiomerically pure compounds. Recent advancements in asymmetric synthesis have provided new tools for constructing complex stereocenters with high enantioselectivity. These innovations are likely to be instrumental in the future synthesis of this and related compounds.
The potential applications of 1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate extend to multiple therapeutic areas. Its structural motifs suggest potential activity against targets involved in inflammation, pain management, and neurodegenerative diseases. For instance, morpholine derivatives have been explored for their anti-inflammatory properties due to their ability to modulate cytokine production and inhibit inflammatory enzymes. Additionally, the lipophilic nature of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for central nervous system disorders.
Current research is also focusing on understanding the metabolic fate of such complex molecules. Understanding how 1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate is metabolized can provide insights into its pharmacokinetic behavior and help optimize its therapeutic profile. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being employed to characterize metabolites and elucidate metabolic pathways.
The role of collaboration between academia and industry cannot be overstated in advancing the development of novel compounds like 1,1-Dimethylethyl (3R,5S)-3,5-dimethoxy-4-morpholinecarboxylate. Industry partners bring expertise in large-scale synthesis and preclinical testing,while academic institutions contribute innovative ideas and cutting-edge research methodologies. Such partnerships are essential for translating laboratory discoveries into viable therapeutic options for patients worldwide.
As our understanding of disease mechanisms continues to evolve,so does the demand for more targeted and effective treatments。Compounds like 1,1-Dimethyl ethyl (3R,5S) - 35 dimethyl - 4 morpholine carboxylic acid ester represent a testament to the ongoing progress in medicinal chemistry。By leveraging advances in synthetic chemistry,computational biology,and collaborative research,the future holds promise for numerous breakthroughs that could transform patient care across various medical conditions。
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